4-Bromo-2-tert-butyl-6-nitrophenol
Description
4-Bromo-2-tert-butyl-6-nitrophenol (CAS: 150313-84-1) is a substituted phenol derivative with a bromine atom at the 4-position, a bulky tert-butyl group at the 2-position, and a nitro group at the 6-position. The tert-butyl group confers significant steric hindrance, while the nitro and bromine substituents contribute electron-withdrawing effects, enhancing the phenol’s acidity compared to unsubstituted phenol. This compound is structurally related to antioxidant molecules like butylated hydroxytoluene (BHT), though its nitro group may alter its reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-2-tert-butyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)7-4-6(11)5-8(9(7)13)12(14)15/h4-5,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYZKUXNIXAGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150313-84-1 | |
| Record name | 4-bromo-2-tert-butyl-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-6-nitrophenol typically involves the bromination of 2-tert-butyl-6-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring . The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process includes careful control of temperature, reaction time, and the concentration of reactants to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-tert-butyl-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 4-amino-2-tert-butyl-6-nitrophenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-Bromo-2-tert-butyl-6-nitrophenol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-bromo-2-tert-butyl-6-nitrophenol with six structurally related compounds, highlighting substituent effects on molecular weight, acidity, and steric/electronic properties:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | 150313-84-1 | Br (4), t-Bu (2), NO₂ (6) | C₁₀H₁₂BrNO₃ | ~286.12* | High steric hindrance; strong acidity |
| 4-Bromo-2-methyl-6-nitrophenol | - | Br (4), CH₃ (2), NO₂ (6) | C₇H₆BrNO₃ | 248.03 | Reduced steric bulk; moderate acidity |
| 2,4-Di-tert-butyl-6-nitrophenol | - | t-Bu (2,4), NO₂ (6) | C₁₄H₂₁NO₃ | 251.32 | Extreme steric hindrance; lower acidity |
| 2-Bromo-4-methoxy-6-nitrophenol | 115929-59-4 | Br (2), OCH₃ (4), NO₂ (6) | C₇H₆BrNO₄ | 248.03 | Methoxy donor effect; moderate acidity |
| 4-Bromo-2-fluoro-6-nitrophenol | 320-76-3 | Br (4), F (2), NO₂ (6) | C₆H₃BrFNO₃ | 236.00 | High acidity; fluorine electronegativity |
| 4-Bromo-2-chloro-6-nitrophenol | 58349-01-2 | Br (4), Cl (2), NO₂ (6) | C₆H₃BrClNO₃ | 252.45 | Chlorine’s inductive effect; moderate acidity |
| 2-Bromo-4-tert-butyl-6-methylphenol | 20834-60-0 | Br (2), t-Bu (4), CH₃ (6) | C₁₁H₁₅BrO | 243.14 | No nitro group; lower acidity |
*Estimated based on substituent contributions.
Key Observations
The absence of bulky groups in 4-bromo-2-methyl-6-nitrophenol and 4-bromo-2-fluoro-6-nitrophenol allows for greater accessibility in reactions .
Acidity: The nitro group at position 6 in all nitrophenol derivatives enhances acidity by stabilizing the phenoxide ion via resonance and induction. However, electron-donating groups like tert-butyl (in 2,4-di-tert-butyl-6-nitrophenol) or methoxy (in 2-bromo-4-methoxy-6-nitrophenol) counteract this effect, resulting in lower acidity compared to halogen-substituted analogs . Fluorine and chlorine substituents (e.g., 4-bromo-2-fluoro-6-nitrophenol and 4-bromo-2-chloro-6-nitrophenol) increase acidity due to their electronegativity, making these compounds stronger acids than the tert-butyl-substituted target molecule .
Reactivity and Applications: The nitro group enables participation in reduction and electrophilic substitution reactions, which are critical in pharmaceutical and agrochemical synthesis. For example, 4-bromo-2-fluoro-6-nitrophenol (CAS 320-76-3) is used in electrophilic aromatic substitution reactions due to its balanced electronic profile . Compounds lacking nitro groups, such as 2-bromo-4-tert-butyl-6-methylphenol, may serve as intermediates in antioxidant synthesis, similar to BHT .
Research Findings and Limitations
- Antioxidant Potential: While butylated phenols like BHT are well-studied antioxidants, the nitro group in this compound may interfere with radical-scavenging activity, as nitro groups can act as pro-oxidants under certain conditions .
- Synthetic Utility : The tert-butyl group in the target compound could stabilize intermediates in multi-step syntheses, as seen in related tert-butyl-protected intermediates (e.g., tert-butyl (4,5-dimethoxy-2-nitrophenyl)carbamate) .
- Data Gaps: Direct studies on the biological or catalytic applications of this compound are sparse in the provided evidence, necessitating further experimental validation.
Biological Activity
4-Bromo-2-tert-butyl-6-nitrophenol is an organic compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol. This compound is notable for its biological activity, particularly in enzyme inhibition and its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's bromine and nitro groups contribute significantly to its reactivity and binding affinity.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism in humans.
- Oxidative Stress Response: It may influence pathways involved in oxidative stress response and signal transduction, potentially affecting cellular processes related to stress and inflammation.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties due to its structural features.
- Gene Expression Modulation: The compound may affect gene expression by interacting with DNA or transcription factors, influencing cellular functions related to growth and differentiation.
- Toxicological Effects: Studies have shown that substituted phenols can exhibit toxic effects on biological systems, including uncoupling mitochondrial respiration, which can lead to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Enzyme Inhibition
A study examined the inhibitory effects of various substituted phenols on cytochrome P450 enzymes. It was found that compounds similar to this compound significantly inhibited enzyme activity, suggesting potential applications in drug development and toxicology .
Study 2: Antimicrobial Activity
Research into phenolic compounds indicated that those with nitro groups could exhibit enhanced antimicrobial properties. The study highlighted the need for further investigation into the specific mechanisms through which this compound affects microbial growth.
Study 3: Toxicological Profile
A toxicological profile analysis revealed that exposure to compounds like this compound could lead to significant health effects, including systemic toxicity and potential carcinogenicity. The study emphasized the importance of understanding the dose-response relationship for safe handling .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
